N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals and dyes . The compound also contains a sulfonyl group attached to a pyrrolidine ring, which is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzothiazole and pyrrolidine rings, with the sulfonyl group acting as a bridge between them. The dimethoxy groups would be attached to the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the sulfonyl group and the dimethoxy groups on the benzothiazole ring would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Potential Biological Activities
High-Yield Synthesis of Precursors for Radiopharmaceuticals : A study described a high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This method is significant for the preparation of radiopharmaceuticals used in imaging studies, particularly in the context of neurological disorders (Bobeldijk et al., 1990).
Novel Heterocyclic Compounds with Anti-inflammatory and Analgesic Properties : Another research initiative led to the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This highlights the chemical's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antidopaminergic Properties for Psychiatric Disorders : Research on derivatives of benzamide, including those similar to the compound of interest, has explored their potential as antipsychotic agents. These compounds have been found to possess significant antidopaminergic properties, suggesting a role in treating psychiatric disorders while minimizing side effects (Högberg et al., 1990).
Antibacterial and Antitubercular Agents : The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds has demonstrated potential as antibacterial and antitubercular agents. This research underscores the compound's utility in addressing microbial resistance, a growing concern in global health (Joshi et al., 2008).
Cytotoxicity against Cancer Cell Lines : Studies have also focused on the cytotoxicity of related compounds against various cancer cell lines, providing a foundation for future anticancer drug development. This research points to the versatility of such compounds in potentially treating a range of cancers (Hour et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-11-15-18(12-17(16)28-2)29-20(21-15)22-19(24)13-5-7-14(8-6-13)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKOZKUHDYIDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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